molecular formula C19H21NO5 B263347 2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate

2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate

Cat. No. B263347
M. Wt: 343.4 g/mol
InChI Key: LPMPOCOHHHJUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as PPMEB, belongs to the class of benzoate esters and is widely used in the field of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition by 2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate leads to the anti-inflammatory and analgesic effects of the compound. 2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate has also been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. This inhibition may contribute to the anti-cancer properties of 2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate.
Biochemical and Physiological Effects:
2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate has also been shown to reduce the expression of COX-2, a key enzyme involved in the production of prostaglandins. In addition, 2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting a potential role in cancer therapy.

Advantages and Limitations for Lab Experiments

2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate has several advantages for use in lab experiments. It is a stable compound with a long shelf-life, making it easy to store and transport. It is also readily available and relatively inexpensive compared to other compounds used in medicinal chemistry and drug discovery. However, 2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate has some limitations. Its solubility in water is limited, which can make it difficult to use in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate. One area of interest is the development of more potent and selective COX inhibitors based on the structure of 2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate. Another area of research is the investigation of 2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate's potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate and its potential use in cancer therapy.

Synthesis Methods

The synthesis of 2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate involves the reaction of 2-(Propanoylamino)phenol with 4-(2-methoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions, and the resulting product is purified by column chromatography. This method yields a high purity product with a good yield.

Scientific Research Applications

2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate has been extensively used in scientific research due to its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

[2-(propanoylamino)phenyl] 4-(2-methoxyethoxy)benzoate

InChI

InChI=1S/C19H21NO5/c1-3-18(21)20-16-6-4-5-7-17(16)25-19(22)14-8-10-15(11-9-14)24-13-12-23-2/h4-11H,3,12-13H2,1-2H3,(H,20,21)

InChI Key

LPMPOCOHHHJUGI-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OCCOC

Canonical SMILES

CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OCCOC

Origin of Product

United States

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